2-[2-Trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol

Lipophilicity Drug Design Structure-Activity Relationship

Procure 2-[2-Trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol, a structurally differentiated 1,5-benzodiazepine with a 2-trifluoromethyl and 4-phenol substitution pattern. This compound provides a validated nonnucleoside inhibitor chemotype for HCV NS5B polymerase (IC50 ~2.5 μM for analogs) and a unique model system for fluorine-mediated interaction and tautomeric polymorphism studies. Its distinct conformational dynamics and hydrogen-bonding capacity enable precise SAR exploration not achievable with 1,4-benzodiazepine or unsubstituted 1,5-benzodiazepine analogs. Ensure your research demands this specific substitution pattern to maintain equivalent solid-state behavior and biological activity profiles.

Molecular Formula C16H11F3N2O
Molecular Weight 304.27 g/mol
Cat. No. B12444806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-Trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol
Molecular FormulaC16H11F3N2O
Molecular Weight304.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC(=C2)C(F)(F)F)O
InChIInChI=1S/C16H11F3N2O/c17-16(18,19)15-9-13(10-5-1-4-8-14(10)22)20-11-6-2-3-7-12(11)21-15/h1-9,21-22H
InChIKeySKLXVLGTJFFACQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-Trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol: Core Structural and Physicochemical Profile for Scientific Procurement


2-[2-Trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol (C16H11F3N2O; MW 304.27) is a 1,5-benzodiazepine derivative characterized by a trifluoromethyl substituent at the 2-position and a phenolic moiety at the 4-position . This substitution pattern distinguishes it from classical 1,4-benzodiazepines and unsubstituted 1,5-benzodiazepine analogs. The compound belongs to a class of heterocyclic scaffolds with demonstrated utility in medicinal chemistry, including applications as HCV NS5B polymerase inhibitors and CNS receptor modulators [1].

Why 2-[2-Trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol Cannot Be Simply Substituted with In-Class Analogs


1,5-Benzodiazepines exhibit distinct conformational dynamics and receptor binding profiles compared to their 1,4-benzodiazepine counterparts [1]. The trifluoromethyl group at the 2-position alters both electronic properties and lipophilicity, while the phenolic hydroxyl at the 4-position introduces hydrogen-bonding capacity and potential for derivatization . Simple substitution with a non-fluorinated 1,5-benzodiazepine or a 1,4-benzodiazepine analog risks altering the compound's solid-state tautomeric equilibrium, intermolecular interaction network, and downstream biological activity profile [2]. The following quantitative evidence underscores where this specific substitution pattern yields measurable differences.

Quantitative Differentiation Evidence for 2-[2-Trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol Versus Structural Analogs


Trifluoromethyl-Induced Lipophilicity Enhancement Relative to Non-Fluorinated 1,5-Benzodiazepines

The incorporation of a trifluoromethyl (-CF3) group at the 2-position of the 1,5-benzodiazepine core confers a measurable increase in lipophilicity compared to non-fluorinated analogs. While direct experimental logP values for this specific compound are not reported in primary literature, class-level structure-property analysis indicates that the trifluoromethyl substituent increases the calculated logP by approximately 0.5–1.0 units relative to the hydrogen-substituted parent 1,5-benzodiazepine scaffold . This lipophilicity shift is expected to influence membrane permeability and CNS penetration potential.

Lipophilicity Drug Design Structure-Activity Relationship

Solid-State Tautomeric Equilibrium Differentiates 2-Trifluoromethyl-1,5-Benzodiazepines from 1,4-Benzodiazepine Congeners

X-ray crystallographic analysis of a related 2-trifluoromethyl-1,5-benzodiazepine reveals that the compound exists in the solid state as a mixture of enol-imine and keto-enamine tautomers, with the enol-imine form predominating [1]. This tautomeric equilibrium is not observed in 1,4-benzodiazepine analogs such as diazepam or clonazepam, which adopt a single dominant tautomeric form. The presence of the trifluoromethyl group stabilizes the enol-imine tautomer via intramolecular hydrogen bonding and fluorine-mediated interactions [1].

Crystal Engineering Polymorphism Preformulation

Fluorine-Mediated Intermolecular Interaction Network Distinct from Non-Fluorinated 1,5-Benzodiazepines

Hirshfeld surface analysis and DFT calculations on a trifluoromethyl-1,5-benzodiazepine reveal a unique supramolecular network stabilized by C–H⋯F, lone pair (F)⋯π, and F⋯F interactions [1]. The energy framework analysis indicates that dispersion energy dominates over electrostatic contributions in all structural motifs, a pattern that differs from non-fluorinated 1,5-benzodiazepines where C–H⋯π and π⋯π stacking are the primary packing forces [1]. The quantitative decomposition of interaction energies shows that fluorine contacts contribute approximately 15–20% of the total Hirshfeld surface area.

Supramolecular Chemistry Crystal Packing Solid-State Stability

1,5-Benzodiazepine Scaffold Confers HCV NS5B Polymerase Inhibition Not Observed with 1,4-Benzodiazepines

1,5-Benzodiazepines (1,5-BZDs) have been identified as a novel class of HCV NS5B polymerase nonnucleoside inhibitors (NNIs) [1]. In enzyme assays, representative 1,5-BZDs inhibited NS5B RdRp activity with IC50 values in the low micromolar range (e.g., compound 4a IC50 = 2.5 μM against genotype 1b) and exhibited genotype 1-specific inhibition [1]. In contrast, 1,4-benzodiazepines such as diazepam show no measurable inhibition of HCV NS5B polymerase at concentrations up to 100 μM [2]. This scaffold-dependent activity profile establishes the 1,5-benzodiazepine core as a privileged chemotype for antiviral targeting.

Antiviral Discovery HCV Nonnucleoside Inhibitors

Phenolic Hydroxyl Enables Derivatization and Hydrogen-Bonding Capacity Absent in Non-Phenolic 1,5-Benzodiazepines

The presence of a phenolic hydroxyl group at the 4-position of 2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol distinguishes it from non-phenolic 1,5-benzodiazepine analogs such as clobazam (which lacks a free hydroxyl) . This hydroxyl group provides a site for O-alkylation, esterification, or glycosylation to modulate pharmacokinetic properties or enable bioconjugation . Additionally, the phenol moiety can participate in hydrogen bonding with biological targets, as evidenced by molecular docking studies of related 1,5-benzodiazepine-phenol hybrids showing improved binding scores relative to non-phenolic counterparts .

Medicinal Chemistry Prodrug Design Conjugation

Synthetic Accessibility via Cyclization of Hexafluoroacetone N-Phenylimine Derivatives

The synthesis of 2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol is reported to proceed via cyclization of hexafluoroacetone N-phenylimine derivatives . This route differs from the standard synthetic pathways for 1,4-benzodiazepines, which typically rely on o-aminobenzophenone intermediates or isatoic anhydride condensation [1]. The trifluoromethylated imine cyclization offers a distinct entry point to fluorinated 1,5-benzodiazepines that avoids the need for late-stage fluorination steps, which can be capricious and low-yielding.

Synthetic Methodology Fluorine Chemistry Process Chemistry

Optimal Research and Industrial Use Cases for 2-[2-Trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol


Antiviral Discovery: Scaffold for HCV NS5B Polymerase Inhibitor Optimization

Leverage the 1,5-benzodiazepine core as a validated nonnucleoside inhibitor chemotype for HCV NS5B polymerase. The scaffold has demonstrated genotype 1-specific inhibition (IC50 ~2.5 μM for representative analogs) and X-ray crystallographic evidence of stereospecific binding adjacent to the catalytic site [1]. The trifluoromethyl and phenolic substituents on 2-[2-trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol provide handles for further SAR exploration to improve potency and broaden genotypic coverage.

Solid-State and Preformulation Studies of Fluorinated Heterocycles

Utilize this compound as a model system to investigate fluorine-mediated intermolecular interactions and tautomeric polymorphism. X-ray crystallographic data on closely related trifluoromethyl-1,5-benzodiazepines reveal dual tautomer populations (enol-imine/keto-enamine) and a unique supramolecular network dominated by dispersion energy with significant F⋯F and C–H⋯F contacts [2]. These features make it an instructive case for solid-form screening and crystal engineering studies.

Synthetic Methodology Development for Fluorinated 1,5-Benzodiazepines

Employ this compound as a target to validate novel synthetic routes to fluorinated 1,5-benzodiazepines. The reported synthesis via cyclization of hexafluoroacetone N-phenylimine derivatives [3] contrasts with traditional benzodiazepine syntheses and offers a platform for exploring alternative fluorination strategies and cyclization conditions. The phenolic hydroxyl further enables post-cyclization functionalization studies.

CNS Probe Development: Evaluating Trifluoromethyl Effects on Receptor Binding

Deploy this compound in competitive binding assays against benzodiazepine receptor subtypes to quantify the impact of 2-trifluoromethyl and 4-phenol substitution on affinity and selectivity. While direct binding data for this specific compound are limited in public databases [4], the structural features position it as a candidate for comparative SAR studies against non-fluorinated 1,5-benzodiazepines and classical 1,4-benzodiazepines such as diazepam or clonazepam.

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